5-Chloro-2-(methoxymethyl)pyridine
Overview
Description
5-Chloro-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methoxymethyl)pyridine can be achieved through several methods. One common method involves the chlorination of 2-(methoxymethyl)pyridine. This process typically uses phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid triphosgene or diphosgene as chlorinating agents instead of phosphorus oxychloride. This approach reduces the generation of hazardous waste and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyridine derivatives, while oxidation reactions can produce pyridinecarboxaldehydes or pyridinecarboxylic acids.
Scientific Research Applications
5-Chloro-2-(methoxymethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methoxymethyl)pyridine depends on its specific applicationThe chlorine atom and methoxymethyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a chloromethyl group instead of a methoxymethyl group.
2-Chloro-5-methylpyridine: Lacks the methoxymethyl group and has a methyl group at the 5-position.
Uniqueness
5-Chloro-2-(methoxymethyl)pyridine is unique due to the presence of both a chlorine atom and a methoxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
5-chloro-2-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZDHODOKRQUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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